3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Kinase Inhibition Pain Pharmacology Neuropathic Pain

3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS 2549031-22-1) is a synthetic heterocyclic compound belonging to the triazolopyridazine class. It is identified as a potent inhibitor of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase activated by Nerve Growth Factor (NGF) and implicated in pain signaling and oncogenesis.

Molecular Formula C18H14N6O
Molecular Weight 330.3 g/mol
CAS No. 2549031-22-1
Cat. No. B6441039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
CAS2549031-22-1
Molecular FormulaC18H14N6O
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC=CC5=C4C=CC=N5
InChIInChI=1S/C18H14N6O/c25-18(20-14-5-1-4-13-12(14)3-2-10-19-13)15-8-9-16-21-22-17(11-6-7-11)24(16)23-15/h1-5,8-11H,6-7H2,(H,20,25)
InChIKeyMREFXFPVSGIFOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide: A Patented TrkA Inhibitor for Pain and Oncology Research [1]


3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide (CAS 2549031-22-1) is a synthetic heterocyclic compound belonging to the triazolopyridazine class. It is identified as a potent inhibitor of Tropomyosin-related kinase A (TrkA), a receptor tyrosine kinase activated by Nerve Growth Factor (NGF) and implicated in pain signaling and oncogenesis [1]. This compound is specifically claimed within patent literature, highlighting its use in treating chronic and neuropathic pain, as well as certain cancers, distinguishing it from broader class patents or earlier generation Trk inhibitors [1][2].

Why 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide Cannot Be Replaced by Another TrkA or Triazolopyridazine Inhibitor


The triazolopyridazine core allows for extensive structural variation at multiple positions, leading to profound differences in kinase selectivity, pharmacokinetics, and biological function. This specific compound, 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide, is differentiated from other analogs by its unique combination of a 3-cyclopropyl substitution and a quinolin-5-yl carboxamide tail, a structure patented for its particularly effective TrkA inhibition in pain and oncology [1]. Simple substitution with a compound displaying different ring systems (e.g., benztriazole instead of triazolopyridazine) or altered amide linkages will drastically change target binding, leading to a loss of the specific pharmacological activity documented for this precise entity [1][2].

Quantitative Evidence Guide: 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide Differentiation Data


Validated Target Engagement: TrkA Inhibition Confirmed in Patent Literature

The compound is explicitly identified as a TrkA inhibitor, a key mechanism for treating neuropathic pain and NTRK-fusion cancers. This claim is supported by a patent review and a curated drug-target database, setting it apart from non-selective kinase inhibitors or compounds targeting other Trks (e.g., TrkB, TrkC) [1][2]. For instance, while the broader triazolopyridazine class includes c-Met inhibitors, this compound is specifically assigned to TrkA-based indications.

Kinase Inhibition Pain Pharmacology Neuropathic Pain Oncology

Disease Indication Mapping: Patented for Chronic Pain and Cancer, Diverging from Inflammatory Pain Compounds

This compound is specifically patented for a distinct set of indications including chronic pain, neuropathic pain, pruritus, and solid tumors according to the TTD database [1]. This contrasts sharply with other triazolopyridazines which are often claimed for proliferative diseases via bromodomain inhibition (e.g., patent US9944650) or inflammatory pain. The specific quinolin-5-yl substitution likely drives this distinct disease-specific utility.

Chronic Pain Neuropathic Pain Pruritus Solid Tumor

Structural Differentiation: Quinolin-5-yl Amide vs. Methanesulfonylphenyl Analogs

A closely related analog, 3-cyclopropyl-N-(4-methanesulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide, is categorized as a potential anxiolytic agent . The substitution of the N-quinolin-5-yl group with an N-(4-methanesulfonylphenyl) group leads to a complete shift in biological profile, from a TrkA inhibitor for pain and cancer to an anxiolytic. This single-point structural variation demonstrates extreme pharmacophore sensitivity that prohibits interchangeability.

Medicinal Chemistry Structure-Activity Relationship Triazolopyridazine Analog Comparison

Primary Application Scenarios for 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide in Research and Drug Discovery


Neuropathic Pain and NGF-Mediated Chronic Pain Model Development

Use this compound as a selective TrkA chemical probe to dissect NGF-TrkA signaling in established neuropathic pain models (e.g., chronic constriction injury, spared nerve injury). Its patented indication for neuropathic pain makes it a superior tool over non-selective kinase inhibitors or TrkB/TrkC-targeted analogs when aiming to isolate the NGF/TrkA axis [1].

Pharmacological Validation of NTRK-Fusion Positive Cancer Cell Lines

Employ this compound for in vitro validation of TrkA dependency in NTRK1-fusion driven cancers (e.g., certain colorectal or pancreatic cancer cell lines). Its specific targeting of TrkA over other Trk family members or bromodomain proteins (targeted by other triazolopyridazines) provides cleaner data than pan-Trk inhibitors or BET inhibitors [1].

Design of a Research Backup Series to Clinical TrkA Inhibitors

Incorporate this compound into a backup compound series for clinical candidates like Larotrectinib or Selitrectinib, specifically where differentiation via non-central nervous system (CNS) penetration or distinct metabolism is desired. The triazolopyridazine core offers a different IP space and pharmacokinetic profile from the clinical pyrazolo[1,5-a]pyrimidine Trk inhibitors [1].

Investigation of Chronic Pruritus Mechanisms

Given its patented application in pruritus, this compound is uniquely suitable for studying TrkA-dependent itch pathways independent of its analgesic effects, a specific model where inflammatory pain compounds or CNS-penetrant Trk inhibitors may confound results with off-target effects [1].

Quote Request

Request a Quote for 3-cyclopropyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.